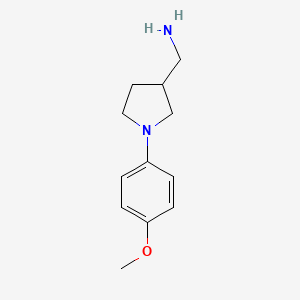

(1-(4-Methoxyphenyl)pyrrolidin-3-YL)methanamine

Description

Properties

IUPAC Name |

[1-(4-methoxyphenyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)14-7-6-10(8-13)9-14/h2-5,10H,6-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHWOJQUGQNVGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine Scaffold: A Privileged Core for Next-Generation Therapeutics

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and its unique stereochemical and conformational properties.[1][2] This guide delves into the specific potential of the 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine core, a scaffold poised for exploration in modern drug discovery. By deconstructing the scaffold into its constituent parts—the conformationally rigid pyrrolidine ring, the electronically significant N-(4-methoxyphenyl) group, and the versatile 3-aminomethyl handle—we will outline a strategic framework for its synthesis, biological evaluation, and optimization. This document serves as a technical primer for researchers, providing field-proven insights, detailed experimental protocols, and a forward-looking perspective on harnessing this scaffold for the development of novel therapeutic agents, particularly for complex central nervous system (CNS) disorders.

The Pyrrolidine Ring: A Foundation of Pharmacological Success

The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is a recurring motif in a vast array of biologically active molecules.[2][3] Its utility in drug design is not accidental but is rooted in several key physicochemical properties:

-

Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a more sophisticated exploration of three-dimensional pharmacophore space compared to flat aromatic systems. This property, often termed "pseudorotation," is crucial for achieving high-affinity and selective interactions with complex protein binding sites.[1]

-

Stereochemical Richness: The potential for multiple stereogenic centers on the pyrrolidine ring provides a powerful tool for modulating biological activity and pharmacokinetic profiles. The spatial orientation of substituents can dramatically alter the binding mode to enantioselective targets like enzymes and receptors.[4]

-

Physicochemical Properties: The nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, while an N-H group (if present) can be a hydrogen bond donor. These features enhance aqueous solubility and provide key interaction points with biological targets.[5]

The successful incorporation of the pyrrolidine scaffold is evident in a wide range of approved drugs, including the antihypertensive Enalapril, the antidepressant Rolipram, and the anticholinergic Procyclidine, demonstrating its versatility across diverse therapeutic areas.[2][6]

Deconstructing the Core: Strategic Analysis of the 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine Scaffold

The title scaffold is a composite structure where each component is strategically poised to contribute to a desirable pharmacological profile.

-

The 1-(4-methoxyphenyl) Moiety: The direct attachment of an aryl group to the pyrrolidine nitrogen is a common feature in CNS-active agents. The 4-methoxyphenyl group, in particular, serves several functions. It introduces a degree of lipophilicity, which is often required for blood-brain barrier penetration. The methoxy group is an electron-donating substituent that can influence the basicity of the pyrrolidine nitrogen and participate in specific hydrogen bond interactions within a receptor binding pocket. Analogous structures, such as pyrovalerone derivatives, which feature an N-aryl group, are known to be potent inhibitors of monoamine transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET).[7]

-

The 3-Aminomethyl Group: Placing a functional handle at the C3 position is a key strategic choice. The aminomethyl (-CH₂NH₂) group provides a basic center that can be critical for target engagement, often forming salt-bridge interactions with acidic residues (e.g., Aspartic Acid) in a binding site. Crucially, this primary amine serves as a versatile point for synthetic elaboration, allowing for the generation of large libraries of analogues (e.g., amides, sulfonamides, secondary/tertiary amines) to fine-tune potency, selectivity, and pharmacokinetic properties.

This combination of an N-aryl group and a C3-basic side chain creates a molecular framework with a high likelihood of activity at monoamine transporters, G-protein coupled receptors (GPCRs), or ion channels.

Synthetic Strategies: A Roadmap to the Core Scaffold

A robust and scalable synthetic route is paramount for the successful exploration of a new scaffold. A logical and efficient pathway to the 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine core can be designed based on established chemical principles. The following workflow outlines a plausible multi-step synthesis.

Caption: High-level overview of potential synthetic routes to the target scaffold.

Experimental Protocol: N-Arylation via Buchwald-Hartwig Coupling (Pathway A)

This protocol describes the key step of coupling the pyrrolidine core with the aryl halide.

Materials:

-

(R)-3-((tert-butoxycarbonyl)amino)methyl)pyrrolidine

-

4-Bromoanisole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and Sodium tert-butoxide (1.4 equiv). The flask is evacuated and backfilled with argon three times.

-

Reagent Addition: Anhydrous toluene is added, followed by (R)-3-((tert-butoxycarbonyl)amino)methyl)pyrrolidine (1.0 equiv) and 4-bromoanisole (1.1 equiv).

-

Reaction: The reaction mixture is heated to 100 °C and stirred under argon for 12-18 hours. Reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the protected intermediate, (R)-tert-butyl ((1-(4-methoxyphenyl)pyrrolidin-3-yl)methyl)carbamate.

-

Deprotection: The purified intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure to yield the target scaffold as its hydrochloride salt.

Target Exploration and Structure-Activity Relationship (SAR) Strategy

The scaffold's structural similarity to known monoamine reuptake inhibitors makes this class of proteins a primary hypothetical target. A systematic SAR campaign is essential to identify potent and selective ligands.

Caption: A logical workflow for a structure-activity relationship (SAR) campaign.

Hypothetical SAR Data Table

The following table outlines potential outcomes from an initial SAR screen, guiding subsequent optimization efforts. The rationale is based on known SAR for related monoamine transporter inhibitors.[7][8]

| Compound ID | R1 (on -NH₂) | R2 (on Phenyl) | Stereocenter | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Rationale for Change |

| Core-01 | H | 4-OCH₃ | Racemic | 150 | 250 | >1000 | Establish baseline activity of the primary amine. |

| Core-02R | H | 4-OCH₃ | R | 80 | 120 | >1000 | Determine the eutomer (more active enantiomer). |

| Core-02S | H | 4-OCH₃ | S | 950 | 1100 | >1000 | Confirm stereoselectivity of the target. |

| Core-03 | CH₃ | 4-OCH₃ | R | 45 | 90 | >1000 | Secondary amine may improve potency/lipophilicity. |

| Core-04 | H | 4-Cl | R | 65 | 75 | >1000 | Halogen may engage in specific interactions. |

| Core-05 | H | 3,4-diCl | R | 15 | 35 | 850 | Dichloro substitution often enhances DAT/NET potency.[7] |

Protocol for Biological Evaluation: Monoamine Transporter Binding Assay

To validate the hypothesis that this scaffold targets monoamine transporters, a competitive radioligand binding assay is the first-line experimental approach.

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

-

HEK293 cell membranes stably expressing hDAT, hNET, or hSERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Citalopram (for SERT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Preparation: Prepare a serial dilution of test compounds in assay buffer (e.g., from 100 µM to 1 pM).

-

Assay Plate Setup: In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and the appropriate radioligand at a concentration near its Kd value.

-

Competitive Binding: Add the serially diluted test compounds to the wells. For total binding, add buffer only. For non-specific binding, add a saturating concentration of the respective non-specific inhibitor.

-

Incubation: Incubate the plates at room temperature (or 4°C for hNET) for 60-120 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: The scaffold acting as a dopamine reuptake inhibitor.

Future Directions and Potential Liabilities

The 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine scaffold represents a promising starting point for developing CNS-targeted agents.

Opportunities:

-

High Selectivity: Fine-tuning the SAR could lead to compounds with high selectivity for one monoamine transporter over the others, which is often desirable for minimizing side effects.

-

Polypharmacology: Alternatively, balanced dual-inhibition (e.g., of DAT and NET) could be intentionally pursued, as this profile has shown efficacy in treating conditions like ADHD and depression.[8]

-

Beyond Transporters: The scaffold's structural elements may allow it to interact with other CNS targets, such as sigma receptors or certain GPCRs, which could be explored in broader screening panels.

Potential Liabilities:

-

Metabolic Stability: The 4-methoxy group is a potential site for O-demethylation by cytochrome P450 enzymes. The pyrrolidine ring itself can also be a site of metabolism. Early in vitro ADME studies will be critical.[5]

-

Off-Target Activities: Scaffolds of this type can sometimes exhibit activity at hERG channels or other antitargets. Early counter-screening is essential to de-risk the chemical series.

-

Abuse Potential: Potent DAT inhibitors can have abuse liability. The kinetic properties of target binding (association/dissociation rates) and functional effects in behavioral models must be carefully evaluated.[9]

Conclusion

The 3-Aminomethyl-1-(4-methoxyphenyl)pyrrolidine core is a strategically designed scaffold that leverages the well-established benefits of the pyrrolidine ring while incorporating features tailored for CNS targets. Its synthetic tractability and multiple points for diversification make it an attractive framework for library synthesis and lead optimization. By employing a systematic approach to synthesis, SAR exploration, and biological evaluation as outlined in this guide, research teams can efficiently probe the therapeutic potential of this scaffold and pave the way for the discovery of novel, high-value clinical candidates.

References

-

Özkan, İ., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

-

Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Meltzer, P. C., et al. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

-

Özkan, İ., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. enamine.net [enamine.net]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine

The following technical guide is structured to assist drug discovery professionals in sourcing, synthesizing, and handling (1-(4-Methoxyphenyl)pyrrolidin-3-yl)methanamine .

Executive Summary

This compound is a specialized heterocyclic building block characterized by a pyrrolidine core substituted with an electron-rich p-anisyl group at the N1 position and a primary methanamine tail at the C3 position.

In drug discovery, this scaffold serves as a critical "linker-diver" moiety. The p-anisyl group provides lipophilic bulk and potential

Market Status:

-

Commodity Status: Low. This is not a standard catalog item at major commodity suppliers (e.g., Sigma-Aldrich, Fisher).

-

Availability: Predominantly available via Make-to-Order (MTO) or Virtual Libraries (Enamine REAL, WuXi LabNetwork).

-

Recommendation: For quantities <1g, utilize aggregator databases (MolPort/ChemSpace). For >1g or recurring needs, in-house synthesis is the most cost-effective and reliable strategy due to the high availability of precursors.

Chemical Profile & Specifications

| Property | Specification |

| Systematic Name | [1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanamine |

| Common Synonyms | 3-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidine |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.29 g/mol |

| Predicted LogP | ~1.8 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 2 / 3 |

| pKa (Conjugate Acid) | ~9.5 (Primary amine), ~2.0 (Aniline nitrogen - extremely low basicity due to resonance) |

| CAS Number | Not widely assigned (Search via SMILES for accuracy) |

| SMILES | COc1ccc(N2CCC(CN)C2)cc1 |

Supply Chain Landscape & Pricing

Because this compound is often absent from "In-Stock" catalogs, pricing is volatile and dependent on the synthesis tier.

Supplier Tier Analysis

| Supplier Type | Examples | Typical Lead Time | Estimated Price (1g) | Reliability |

| Tier 1: Commodity | Sigma, Fisher | N/A (Usually OOS) | N/A | Low |

| Tier 2: Aggregators | MolPort, ChemSpace | 2–4 Weeks | $400 – $800 | Medium |

| Tier 3: CRO/Custom | Enamine, WuXi | 4–6 Weeks | $1,500 – $3,000 | High |

| In-House Synthesis | (See Protocol Below) | 3–5 Days | <$150 (Materials) | Highest |

Critical Insight: Do not rely on "In-Stock" flags from Tier 2 vendors without verification. These often reflect virtual inventory. Always request a current batch analysis before issuing a PO.

Technical Synthesis Guide (The "Make" Strategy)

Given the high markup on custom synthesis, the most robust approach for a medicinal chemistry team is to synthesize this compound from commercially available precursors.

Retrosynthetic Logic

Direct alkylation of pyrrolidine derivatives with 4-haloanisoles is possible but requires protection of the primary amine to prevent polymerization or bis-arylation.

-

Precursor A: 4-Bromoanisole (Commodity).

-

Precursor B: tert-butyl (pyrrolidin-3-ylmethyl)carbamate (CAS: 140691-15-6).

Synthesis Workflow (DOT Visualization)

Figure 1: Recommended 2-step synthesis route utilizing Buchwald-Hartwig amination followed by acidic deprotection.

Detailed Protocol

Step 1: Buchwald-Hartwig Coupling

Objective: Couple the secondary amine of the pyrrolidine ring to the aryl bromide.

-

Reagents:

-

tert-butyl (pyrrolidin-3-ylmethyl)carbamate (1.0 equiv)

-

4-Bromoanisole (1.1 equiv)

-

Pd2(dba)3 (2 mol%)

-

Xantphos (4 mol%) (Ligand choice is critical for electron-rich aryls)

-

NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M).

-

-

Procedure:

-

Charge an oven-dried flask with Pd source, Ligand, and Base under Argon.

-

Add solvent, then add the amine and aryl bromide.

-

Heat to 100°C for 12–16 hours. Monitor by LCMS (Look for M+H of Intermediate).

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Step 2: Boc-Deprotection

Objective: Reveal the primary amine.

-

Reagents: TFA (Trifluoroacetic acid) in DCM (1:4 ratio) OR 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the intermediate in DCM.

-

Add TFA dropwise at 0°C.

-

Stir at RT for 2 hours.

-

Critical Workup: The product will be a TFA salt. To obtain the free base, partition between DCM and saturated NaHCO₃ (aq). Dry organic layer over Na₂SO₄ and concentrate.

-

Storage: Store under inert gas at -20°C. Primary amines can absorb CO₂ from air (carbamate formation).

-

Application in Drug Discovery

This scaffold is particularly valuable in GPCR and Kinase programs.

-

Linker Geometry: The 3-substituted pyrrolidine creates a non-planar, "kinked" geometry, which improves solubility and metabolic stability compared to flat piperazine or phenyl linkers.

-

Electronic Effects: The p-methoxy group is an electron-donating group (EDG). It increases the electron density of the N1-phenyl ring, potentially strengthening cation-

interactions in a binding pocket. -

SAR Exploration:

-

Methoxy replacement: Easily swap 4-Bromoanisole for 4-Bromobenzonitrile or 4-Bromopyridine to scan electronic preferences.

-

Chirality: The C3 position is chiral. The synthesis above produces a racemate. For clinical candidates, use chiral HPLC or start with enantiopure (R)- or (S)-3-(Boc-aminomethyl)pyrrolidine.

-

References

-

Buchwald-Hartwig Amination Standards

- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

Precursor Availability (Boc-Amine)

- Enamine Building Blocks Catalog. "tert-butyl (pyrrolidin-3-ylmethyl)

-

Safety Data (4-Bromoanisole)

- PubChem Compound Summary. "1-Bromo-4-methoxybenzene."

-

Reaction Optimization for Pyrrolidines

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

Methodological & Application

Reductive amination protocols for 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine

Application Note: High-Fidelity Reductive Amination Protocols for 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine

Introduction & Executive Summary

Target Molecule: 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine Chemotype: Primary aliphatic amine on an N-aryl pyrrolidine scaffold. Primary Application: Synthesis of GPCR ligands, kinase inhibitors, and CNS-active agents.

This guide details the reductive amination of 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine , a versatile building block in medicinal chemistry. The presence of the p-anisyl group at the pyrrolidine N1 position modulates the basicity of the ring nitrogen, while the C3-methanamine remains a highly nucleophilic primary amine.

The Challenge: The primary amine (-CH₂NH₂) is prone to over-alkylation (forming tertiary amines) and dimerization if reaction conditions are not strictly controlled. Furthermore, the electron-rich p-anisyl group requires avoidance of harsh acidic conditions that could lead to demethylation or electrophilic aromatic substitution side reactions.

The Solution: We present two validated protocols:

-

Method A (STAB): The industry-standard, mild protocol using Sodium Triacetoxyborohydride for aldehydes.

-

Method B (Ti-Mediated): A Lewis-acid promoted protocol using Titanium(IV) Isopropoxide for ketones and sterically hindered substrates.

Mechanistic & Retrosynthetic Analysis

Reductive amination proceeds through the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then reduced to the amine.

Key Mechanistic Insight: To prevent over-alkylation (dialkylation) of the primary amine, the reducing agent must be selective for the protonated imine over the aldehyde/ketone and the resulting secondary amine. Sodium Triacetoxyborohydride (STAB) is preferred because it is less basic and reduces imines much faster than aldehydes, whereas Sodium Borohydride (NaBH₄) is too aggressive and can reduce the aldehyde to an alcohol before imine formation is complete.

Visualizing the Pathway:

Figure 1: Reaction pathway highlighting the critical control point to prevent over-alkylation.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes, unhindered ketones, and acid-sensitive substrates. Reference: Abdel-Magid, A. F. et al. J. Org.[1][2][3][4][5] Chem.1996 .[1][2][3][5]

Reagents & Materials

-

Amine: 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine (1.0 equiv)

-

Carbonyl: Aldehyde (1.0–1.1 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4–1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[3][5] Note: DCE is faster, but THF is greener.

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) — Optional, accelerates imine formation.

Step-by-Step Procedure

-

Preparation: In a clean, dry vial equipped with a stir bar, dissolve the amine (1.0 mmol) in DCE (5 mL).

-

Carbonyl Addition: Add the aldehyde (1.05 mmol).

-

Expert Tip: If the aldehyde is unstable or prone to polymerization, add it slowly.

-

-

Imine Formation (Optional but Recommended): Stir for 15–30 minutes at room temperature. This allows the imine equilibrium to establish before reduction, favoring mono-alkylation.

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Acidification (If needed): If the reaction is sluggish (monitored by LCMS), add Acetic Acid (1.0 equiv).

-

Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS for the disappearance of the amine and appearance of the product (M+H).

-

Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

Protocol B: Titanium(IV) Isopropoxide / NaBH₄

Best For: Ketones, sterically hindered aldehydes, or "difficult" amines. Reference: Mattson, R. J. et al. J. Org.[6] Chem.1990 .[6]

Reagents & Materials

-

Amine: 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine (1.0 equiv)

-

Carbonyl: Ketone (1.1–1.2 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Ethanol (absolute) or Methanol.

Step-by-Step Procedure

-

Complexation: In a dry vial under inert atmosphere (N₂/Ar), combine the amine (1.0 mmol) and ketone (1.1 mmol).

-

Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 mmol) neat.

-

Caution: Ti(OiPr)₄ is moisture sensitive. Use a syringe.

-

-

Incubation: Stir the neat/concentrated mixture at room temperature for 1 hour.

-

Mechanism:[4] The Titanium acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine/enamine species.

-

-

Dilution: Dilute the viscous mixture with Ethanol (4 mL).

-

Reduction: Carefully add NaBH₄ (1.5 mmol) in small portions.

-

Safety: Exothermic evolution of H₂ gas. Ensure venting.

-

-

Workup: Quench with 1N NaOH or aqueous NH₄OH. A white precipitate (TiO₂) will form. Filter through a Celite pad to remove titanium salts.

Purification Strategy: SCX-2 Solid Phase Extraction

For high-throughput synthesis or library generation, traditional column chromatography is inefficient. Use Strong Cation Exchange (SCX-2) cartridges.

Workflow:

-

Load: Load the crude reaction mixture (dissolved in MeOH/DCM) onto a pre-conditioned SCX-2 cartridge.

-

Wash: Flush with Methanol (3 column volumes).

-

Result: Neutral impurities (excess aldehyde, borate salts, non-basic byproducts) pass through. The amine product sticks to the sulfonic acid resin.

-

-

Elute: Release the product using 2M Ammonia in Methanol (2 column volumes).

-

Finish: Concentrate the filtrate in vacuo to yield the free base secondary amine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Over-alkylation (Tertiary Amine) | Reducing agent too reactive or added too fast. | Use STAB instead of NaCNBH₃/NaBH₄. Pre-stir amine + aldehyde for 30 mins before adding reductant. |

| No Reaction (Ketones) | Steric hindrance or poor electrophilicity. | Switch to Method B (Ti-mediated) . Heat the imine formation step to 50°C before reduction. |

| Low Yield / Incomplete Conversion | Imine hydrolysis or wet solvents. | Ensure solvents are dry (DCE/THF). Add molecular sieves (4Å) during imine formation. |

| "Sticky" Boron Salts | Incomplete quench. | Use Rochelle's Salt (Potassium sodium tartrate) solution for the quench if an emulsion forms. |

Decision Matrix

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][4][5]J. Org.[1][2][3][5][6] Chem. 1996, 61, 3849–3862.[1][2][3][4][5] [Link]

-

Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[6] An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[6]J. Org.[1][2][3][5][6] Chem. 1990, 55, 2552–2554.[6] [Link]

-

Bhattacharyya, S. Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination.[6]J. Chem. Soc., Perkin Trans. 1 1994, 1–2. [Link]

Sources

- 1. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Using 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine as a linker in PROTACs

Application Note: Engineering Rigid PROTACs using 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine

Executive Summary

This guide details the application of 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine as a rigidifying linker scaffold in the design of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional flexible linkers (e.g., PEG, alkyl chains), this heterocyclic scaffold offers reduced entropic penalties upon binding and improved physicochemical properties, addressing common challenges in PROTAC oral bioavailability and cellular permeability.

This document provides a comprehensive rationale for scaffold selection, a validated synthetic workflow for heterobifunctional activation, and protocols for ternary complex assessment.

Scientific Rationale: The Shift to Rigid Linkers

The "Linkerology" Challenge

Early PROTACs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains.[1][2] While synthetically accessible, these linkers often suffer from:

-

High Entropic Penalty: The flexible chain must "collapse" into a specific conformation to enable the ternary complex, reducing binding affinity (

). -

Poor Permeability: Long PEG chains increase the polar surface area (PSA), limiting passive diffusion across cell membranes.

The Pyrrolidine Advantage

The 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine scaffold introduces defined vector geometry.

-

Conformational Restriction: The pyrrolidine ring locks the orientation of the exit vectors, pre-organizing the molecule for binding.

-

Solubility & Metabolism: The tertiary aniline nitrogen (N1) modulates basicity and lipophilicity (LogD), while the phenyl ring allows for

interactions within the E3 ligase or Target Protein (POI) binding pockets. -

Masked Functionality: The 4-methoxyphenyl group serves as a "masked" phenol. Through O-demethylation, it reveals a hydroxyl handle for ether-based conjugation, creating a robust Amine-to-Phenol heterobifunctional linker.

Table 1: Comparative Analysis of Linker Classes

| Feature | Flexible Linkers (PEG/Alkyl) | Rigid Pyrrolidine Scaffold | Impact on PROTAC |

| Conformational Freedom | High (Floppy) | Low (Restricted) | Rigid linkers improve |

| Oral Bioavailability | Generally Low | Moderate to High | Reduced PSA and rotatable bonds |

| Selectivity | Low (Promiscuous) | High | Geometry forces specific E3-POI pairing |

| Metabolic Stability | Low (Oxidative cleavage) | High | Cyclic amines are often more stable |

Strategic Synthetic Protocol

The core challenge with this building block is that it appears monofunctional (one amine). To function as a linker, we must activate the "masked" handle. The following workflow describes the Amine-First, Phenol-Second strategy.

Workflow Visualization

Figure 1: Step-wise synthetic activation of the pyrrolidine scaffold to generate a heterobifunctional PROTAC.

Detailed Experimental Protocols

Step 1: Functionalization of the Primary Amine (Ligand A Attachment) Objective: Attach the E3 ligase ligand (e.g., VHL-acid or Cereblon-acid) to the aminomethyl group.

-

Reagents: Dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes at room temperature.

-

Coupling: Add 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine (1.0 eq).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Check for mass: Ligand A + Scaffold - H2O).

-

Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine. Dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: Activation of the Masked Handle (O-Demethylation) Objective: Convert the inert methoxy group into a reactive phenol. Critical Note: Ensure Ligand A is stable to Lewis acids. If Ligand A contains sensitive esters, use thiol-mediated demethylation instead of BBr3.

-

Setup: Dissolve the Intermediate from Step 1 in anhydrous DCM under Nitrogen at 0°C.

-

Addition: Dropwise add BBr3 (1M in DCM, 3.0–5.0 eq).

-

Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor disappearance of the starting material methyl signal via NMR or mass shift (-14 Da) on LC-MS.

-

Quench: Cool to 0°C. Slowly add MeOH to quench excess BBr3.

-

Workup: Neutralize with NaHCO3. Extract with DCM/Isopropanol (3:1) if solubility is low.

Step 3: Convergent Assembly (Ligand B Attachment) Objective: Attach the POI ligand via Ether linkage.

Option A: Mitsunobu Reaction (If Ligand B has a primary/secondary alcohol)

-

Dissolve Phenol-Intermediate (Step 2) and Ligand B-OH (1.2 eq) in Toluene/THF.

-

Add Triphenylphosphine (PPh3, 1.5 eq).

-

Add DIAD or DEAD (1.5 eq) dropwise at 0°C.

-

Stir at RT overnight.

Option B: Alkylation (If Ligand B has a halide/tosylate)

-

Dissolve Phenol-Intermediate in DMF.

-

Add K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq).

-

Add Ligand B-Linker-Halide (1.1 eq).

-

Heat to 60°C for 4–12 hours.

Biological Assessment: Validating the Rigid Linker

Once synthesized, the rigid PROTAC must be evaluated not just for degradation, but for the mechanism of ternary complex formation.

Ternary Complex Cooperativity ( )

Rigid linkers often exhibit high cooperativity (

Protocol: TR-FRET Binary vs. Ternary Assay

-

Binary Assay: Titrate PROTAC against E3 Ligase (labeled) alone. Determine

. -

Ternary Assay: Titrate PROTAC against E3 Ligase (labeled) in the presence of saturating POI. Determine

. -

Calculation:

.-

Interpretation: If

, the rigid pyrrolidine linker is facilitating positive protein-protein interactions.

-

Mechanism of Action Diagram

Figure 2: The rigid pyrrolidine linker restricts conformational space, promoting specific Protein-Protein Interactions (PPI) required for efficient ubiquitination.

Troubleshooting & Optimization

-

Issue: Low Solubility.

-

Cause: The phenyl ring and rigid scaffold increase lipophilicity.

-

Solution: Protonate the pyrrolidine nitrogen (salt formation) or introduce a solubilizing group on Ligand A.

-

-

Issue: No Degradation despite Binding.

-

Cause: The "Hook Effect" or incorrect geometry.

-

Solution: The exit vector might be wrong. Switch the attachment point on the pyrrolidine (e.g., use a 2-aminomethyl isomer) or change the stereochemistry (R vs S enantiomer of the pyrrolidine).

-

-

Issue: Incomplete Demethylation.

-

Solution: Use Pyridine hydrochloride melt (180°C) if the substrate is thermally stable, or use BBr3 with NaI additive.

-

References

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617. [Link]

-

Maple, H. J., et al. (2019). Rigid Linkers in PROTAC Design: Improving Potency and Selectivity. Journal of Medicinal Chemistry, 62(21), 9477–9495. [Link]

-

Testa, A., et al. (2020). "Linkerology" in PROTAC design: The importance of the linker. Drug Discovery Today, 25(6), 1076-1082. [Link]

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

Sources

Application Notes and Protocols: Reaction Conditions for Functionalizing Pyrrolidine-3-Methanamine Scaffolds

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Specifically, the pyrrolidine-3-methanamine motif serves as a crucial building block for a variety of pharmacologically active agents, including inhibitors of dipeptidyl peptidase-4 (DPP-IV) and C-C chemokine receptor type 5 (CCR5) antagonists.[1] Its utility stems from its three-dimensional structure and the presence of two distinct nucleophilic centers: a secondary amine within the pyrrolidine ring and a primary amine on the side chain. This duality, however, presents a significant synthetic challenge: achieving chemoselective functionalization.[2][3]

This guide provides a comprehensive overview of reaction conditions and detailed protocols for the selective functionalization of the pyrrolidine-3-methanamine scaffold. We will explore strategies to predictably modify either nitrogen atom, empowering researchers in drug discovery and development to synthesize diverse compound libraries with high precision and efficiency.

The Challenge of Chemoselectivity

The core challenge in modifying the pyrrolidine-3-methanamine scaffold lies in the similar, yet distinct, reactivity of its two amine groups. The secondary amine of the pyrrolidine ring and the primary aminomethyl group are both nucleophilic and will compete for electrophilic reagents.[3] Achieving selectivity requires a nuanced understanding of steric and electronic factors, as well as the strategic application of protecting groups.

The following diagram illustrates the two key reactive sites on the scaffold.

Caption: Key nucleophilic sites for functionalization.

Part 1: Selective Functionalization of the Pyrrolidine Ring Nitrogen

To selectively target the secondary amine of the pyrrolidine ring, the more nucleophilic and less sterically hindered primary amine must first be masked with a protecting group. The tert-butoxycarbonyl (Boc) group is the most common and effective choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4]

Step 1.1: N-Boc Protection of the Primary Amine

The chemoselective protection of the primary amine is the cornerstone of this strategy. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in an appropriate solvent.

Rationale for Conditions:

-

Reagent: (Boc)₂O is the standard reagent for introducing the Boc protecting group.[4]

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions.

-

Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to scavenge the acid byproduct, although the reaction can sometimes proceed without it.

-

Temperature: The reaction is typically performed at room temperature, offering operational simplicity.

Protocol: Synthesis of tert-butyl ((R)-pyrrolidin-3-ylmethyl)carbamate [5]

-

Dissolve (R)-pyrrolidine-3-methanamine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

-

Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, tert-butyl ((R)-pyrrolidin-3-ylmethyl)carbamate, can often be used in the next step without further purification.

Step 1.2: Functionalization of the Boc-Protected Scaffold

With the primary amine protected, the secondary ring nitrogen is now available for a variety of transformations.

A. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6][7] It allows for the introduction of a wide range of aryl and heteroaryl groups.

Rationale for Conditions:

-

Catalyst: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is essential.[6][8]

-

Ligand: Bulky, electron-rich phosphine ligands are critical for the catalytic cycle. Ligands like Xantphos, RuPhos, or BrettPhos are commonly used and can significantly influence reaction efficiency.[9]

-

Base: A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu) are frequently employed.[10]

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are necessary to prevent catalyst deactivation.[10]

| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Pd₂(dba)₃ (2%) | Xantphos (4%) | Cs₂CO₃ (1.5) | Toluene | 110 | 85-95 |

| 2-Chloropyridine | Pd(OAc)₂ (5%) | RuPhos (10%) | NaOtBu (2.0) | Dioxane | 100 | 70-85 |

| 3-Bromoanisole | Pd₂(dba)₃ (2%) | BrettPhos (4%) | K₃PO₄ (2.0) | Toluene | 110 | 88-96 |

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation.

B. N-Acylation

N-acylation is a straightforward method to introduce amide functionalities.

Rationale for Conditions:

-

Reagents: Acid chlorides or anhydrides are highly reactive acylating agents.

-

Base: A hindered base like DIPEA is used to neutralize the HCl byproduct without competing as a nucleophile.[11]

-

Solvent: Aprotic solvents like DMF or DCM are suitable.[11]

Protocol: General Procedure for N-Acylation

-

Dissolve the Boc-protected pyrrolidine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DMF.

-

Cool the mixture to 0 °C.

-

Add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.

-

Stir at room temperature for 2-4 hours until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Part 2: Selective Functionalization of the Primary Amine

To target the primary aminomethyl group, the secondary ring nitrogen must be pre-functionalized, for instance, through the methods described above (e.g., N-arylation). Alternatively, if the desired functionality on the ring nitrogen is simple (e.g., N-methyl), one can start with the corresponding commercially available N-substituted pyrrolidine-3-methanamine.

A. Reductive Amination

Reductive amination is a highly versatile and green method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12]

Rationale for Conditions:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less reactive towards the carbonyl group itself, reducing the intermediate iminium ion preferentially.[13] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[14]

-

Solvent: Solvents like dichloroethane (DCE) or methanol (MeOH) are commonly used. Acetic acid is sometimes added as a catalyst to facilitate imine formation.[13]

| Carbonyl | Reducing Agent | Solvent | Additive | Temp | Yield (%) |

| Cyclohexanone | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | RT | 90-98 |

| Benzaldehyde | NaBH(OAc)₃ | MeOH | None | RT | 85-95 |

| Acetone | NaBH₃CN | MeOH | Acetic Acid (cat.) | RT | 80-90 |

Table 2: Representative Conditions for Reductive Amination.

B. Amide Bond Formation (Peptide Coupling)

Coupling the primary amine with a carboxylic acid is one of the most common transformations in drug discovery.[15][16] This requires the use of a coupling agent to activate the carboxylic acid.

Rationale for Conditions:

-

Coupling Reagents: A wide variety of reagents exist. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with HOBt (1-hydroxybenzotriazole), or aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[15][16]

-

Base: A non-nucleophilic organic base like DIPEA or N-methylmorpholine (NMM) is essential to neutralize acids and facilitate the reaction.

-

Solvent: Anhydrous polar aprotic solvents like DMF or NMP are standard.

Caption: General workflow for amide coupling reactions.

Protocol: HATU-Mediated Amide Coupling

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

-

Add a solution of the N-substituted pyrrolidine-3-methanamine (e.g., N-benzyl-pyrrolidine-3-methanamine, 1.2 eq) in DMF.

-

Stir the reaction at room temperature for 4 hours or until LC-MS analysis indicates the consumption of the starting amine.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue via flash column chromatography on silica gel to afford the desired amide product.

Conclusion

The functionalization of the pyrrolidine-3-methanamine scaffold is a tractable challenge that can be overcome with a strategic and rational approach. By leveraging protecting group chemistry, chemists can selectively modify the secondary ring nitrogen. Conversely, starting with a pre-functionalized ring allows for diverse modifications at the primary aminomethyl side chain. The protocols and reaction conditions detailed in this guide, including robust methods like Buchwald-Hartwig amination, reductive amination, and modern amide coupling, provide a validated toolkit for researchers to synthesize novel and structurally diverse molecules for drug discovery and development programs.

References

- Buchwald–Hartwig amin

- Chemoselectivity – Knowledge and References - Taylor & Francis.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.

- Alkene Difunctionalization Directed by Free Amines: Diamine Synthesis via Nickel-Catalyzed 1,2-Carboamin

- Pyrrolidine synthesis - Organic Chemistry Portal.

- Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxid

- Chemoselectivity | Retrosynthesis | Captodiamine | chp 5 lecture #2 - YouTube.

- Synthesis of library A through N‐functionalisation of the pyrrolidine...

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.

- Selective endo-Cyclic α‑Functionalization of Satur

- Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH.

- Buchwald-Hartwig Amin

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

- Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchG

- What is Chemoselectivity ? | Functional Group Reactivity | Protecting groups | Reagents | - YouTube.

- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.

- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones | The Journal of Organic Chemistry - ACS Public

- Amine synthesis by reductive amination (reductive alkyl

- Amide coupling reaction in medicinal chemistry.

- Synthesis question: Using reductive amin

- Reductive Amin

- Myers Chem 115.

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- Technical Support Center: Functionalization of the Pyrroline Ring

- Synthesis of unique pyrrolidines for drug discovery - Enamine.

- (R)-3-N-Boc-Aminomethyl pyrrolidine | C10H20N2O2 | CID 1519427 - PubChem.

- Design, synthesis and evaluation of N-[(3S)

- N-Boc-3-pyrrolidinone 97 101385-93-7 - Sigma-Aldrich.

- 101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm.

- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride - UKnowledge.

Sources

- 1. enamine.net [enamine.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. youtube.com [youtube.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. (R)-3-N-Boc-Aminomethyl pyrrolidine | C10H20N2O2 | CID 1519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.rug.nl [research.rug.nl]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hepatochem.com [hepatochem.com]

Application Notes & Protocols: A Guide to Peptide Coupling Reagents for 1-(4-anisyl)pyrrolidin-3-ylmethanamine

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Critical Role of Amide Bond Formation

The synthesis of amide bonds is a cornerstone of modern drug discovery and development.[1] This linkage is central to the structure of peptides, peptidomimetics, and a vast array of small molecule therapeutics. The efficacy of an amide coupling reaction—characterized by its yield, reaction time, and preservation of stereochemical integrity—is profoundly dependent on the selection of an appropriate coupling reagent.[2][3]

This guide focuses on providing a detailed technical overview and actionable protocols for the successful coupling of carboxylic acids to 1-(4-anisyl)pyrrolidin-3-ylmethanamine , a primary amine building block. The structure presents unique challenges, primarily due to steric hindrance imposed by the substituted pyrrolidine scaffold. Understanding the interplay between the substrate's architecture and the mechanism of various coupling reagents is paramount for achieving high-efficiency synthesis. We will explore the causal logic behind reagent selection, provide validated, step-by-step protocols, and offer troubleshooting strategies to navigate potential synthetic hurdles.

Substrate Analysis: 1-(4-anisyl)pyrrolidin-3-ylmethanamine

A thorough analysis of the amine's structure is the first step in designing a successful coupling strategy. The key features of 1-(4-anisyl)pyrrolidin-3-ylmethanamine are:

-

Reactive Center: A primary amine (-CH₂NH₂) serves as the nucleophile. Primary amines are generally more reactive than secondary amines, which is advantageous.

-

Steric Environment: The primary amine is attached to a C3-substituted pyrrolidine ring. This bulky framework, along with the N-anisyl group, creates a sterically demanding environment around the nucleophilic center.[4][5] This steric hindrance can impede the approach of an activated carboxylic acid, potentially leading to slow or incomplete reactions with less potent coupling reagents.[6][7]

-

Electronic Effects: The methoxy group on the anisyl ring is electron-donating, which increases the basicity of the tertiary pyrrolidine nitrogen. However, this nitrogen is not directly involved in the amide bond formation and is unlikely to compete as a nucleophile. The primary amine's nucleophilicity is largely governed by its local steric and electronic environment.

Caption: Structural analysis of 1-(4-anisyl)pyrrolidin-3-ylmethanamine.

A Comparative Overview of Modern Coupling Reagents

The choice of coupling reagent is the most critical parameter for overcoming the steric challenges posed by this substrate.[8] Reagents are broadly classified into two families: carbodiimides and onium salts.

Carbodiimide-Based Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC) , are classic activators.[9] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and side reactions, such as the formation of an N-acylurea byproduct.[2][9] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or, more recently, Ethyl Cyano(hydroxyimino)acetate (OxymaPure®) are used. These additives trap the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.[10][11][12]

Onium Salt-Based Reagents

Onium salts, including uronium/aminium and phosphonium types, are generally more powerful and are considered the reagents of choice for difficult or sterically hindered couplings.[8][13]

-

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are exceptionally efficient.[14][15] HATU reacts with a carboxylate to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) core provides superior reactivity and racemization suppression compared to HOBt, partly due to a neighboring group effect from the pyridine nitrogen that facilitates the final aminolysis step.[15]

-

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate) function similarly by forming an OBt-active ester. They are also highly effective, particularly for hindered systems.[8]

Caption: Generalized activation pathways for coupling reagents.

Reagent Selection and Protocol Recommendations

For coupling with 1-(4-anisyl)pyrrolidin-3-ylmethanamine, the significant steric hindrance makes onium salt reagents the superior choice for achieving high yields and reaction rates.

| Reagent Class | Recommended Reagent | Suitability for Target Amine | Key Advantages | Potential Issues |

| Onium Salt | HATU | Excellent (First Choice) | High reactivity, rapid kinetics, low racemization, overcomes steric hindrance.[6][14] | Higher cost, potential for guanidinylation of the amine if stoichiometry is incorrect.[14] |

| Onium Salt | COMU | Excellent (Alternative) | Efficiency comparable to HATU, non-explosive byproducts (safer profile).[8][12] | Less stable in DMF solution over long periods compared to HATU.[12] |

| Carbodiimide | EDC / OxymaPure® | Moderate (Economical Choice) | Lower cost, water-soluble byproducts (for EDC).[1][9] | Slower reaction, may result in lower yields or require elevated temperatures for this hindered amine.[5] |

Detailed Experimental Protocols

The following protocols describe the coupling of a representative carboxylic acid, N-Boc-L-Phenylalanine, to 1-(4-anisyl)pyrrolidin-3-ylmethanamine.

Protocol 1: High-Efficiency Coupling with HATU (Recommended)

This protocol leverages the high reactivity of HATU to ensure efficient coupling despite the steric challenges.[6][14]

Materials and Reagents:

-

N-Boc-L-Phenylalanine (1.0 eq)

-

1-(4-anisyl)pyrrolidin-3-ylmethanamine (1.05 eq)

-

HATU (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

Vessel Preparation: Under an inert atmosphere, add N-Boc-L-Phenylalanine (1.0 eq) to a dry reaction vessel.

-

Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.

-

Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 2 minutes. The base deprotonates the carboxylic acid, preparing it for activation.[16]

-

Activation: Add HATU (1.05 eq) in one portion. Stir the mixture for 10-15 minutes at room temperature for pre-activation. This step is crucial for forming the OAt-active ester prior to introducing the amine.[17]

-

Amine Addition: Add 1-(4-anisyl)pyrrolidin-3-ylmethanamine (1.05 eq) to the activated mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS at 30-minute intervals. The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography to yield the desired amide.

Protocol 2: Economical Coupling with EDC and OxymaPure®

This protocol provides a cost-effective alternative, though it may require longer reaction times or gentle heating to achieve comparable conversion.[18]

Materials and Reagents:

-

N-Boc-L-Phenylalanine (1.0 eq)

-

1-(4-anisyl)pyrrolidin-3-ylmethanamine (1.1 eq)

-

EDC·HCl (1.2 eq)

-

OxymaPure® (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add N-Boc-L-Phenylalanine (1.0 eq), OxymaPure® (1.2 eq), and 1-(4-anisyl)pyrrolidin-3-ylmethanamine (1.1 eq).

-

Dissolution: Add anhydrous DCM or DMF to achieve a concentration of 0.1-0.2 M and stir until all solids dissolve.

-

Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion. The use of EDC at 0 °C helps to minimize potential side reactions.[18]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform the same aqueous work-up as described in Protocol 1.

-

Purification: Purify the crude product using flash column chromatography.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Incomplete Reaction / Low Yield | Insufficient reagent reactivity due to steric hindrance. | • Switch to HATU: If using EDC/Oxyma, switch to the more powerful HATU protocol.[6]• Double Coupling: After the initial coupling period, filter the resin (if on solid phase) or add a second portion of activated acid (0.5 eq) and allow to react further.• Increase Temperature: Gently heat the reaction to 40-50 °C to provide additional activation energy.[6] |

| Formation of Side Products | Guanidinylation (with HATU): Free amine attacks HATU instead of the active ester. | • Pre-activation: Ensure the carboxylic acid, base, and HATU are mixed and allowed to react for 10-15 minutes before adding the amine.[14][17]• Stoichiometry: Avoid using a large excess of HATU. Keep it close to 1.0-1.05 equivalents. |

| N-Acylurea Formation (with EDC): O-acylisourea rearranges before being trapped. | • Ensure Additive Presence: Confirm that HOBt or OxymaPure® is present from the start of the reaction.• Lower Temperature: Initiate the reaction at 0 °C to slow the rate of rearrangement relative to trapping.[18] |

Conclusion

The successful acylation of sterically demanding primary amines like 1-(4-anisyl)pyrrolidin-3-ylmethanamine is readily achievable with a rational approach to reagent selection. Due to the significant steric bulk of the substrate, high-potency onium salt reagents, particularly HATU , are strongly recommended to ensure high yields and efficient reaction kinetics. While carbodiimide-based methods offer an economical alternative, they may require more extensive optimization. The protocols and troubleshooting strategies provided herein serve as a robust starting point for researchers aiming to incorporate this valuable building block into their synthetic targets.

References

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link: [Link]]

-

Mishra, V., & Pandey, K. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 731-741. [Link: [Link]]

-

The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link: [Link]]

-

Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link: [Link]]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link: [Link]]

-

Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development, 21(12), 1885-1902. [Link: [Link]]

-

ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Diagram]. ResearchGate. [Link: [Link]]

-

Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link: [Link]]

-

Watson International. (2026). The Chemistry Behind Peptide Coupling: Understanding HOBt Hydrate's Role. Watson International. [Link: [Link]]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link: [Link]]

-

Wikipedia. (n.d.). HATU. Wikipedia. [Link: [Link]]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link: [Link]]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link: [Link]]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link: [Link]]

-

Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications, (21), 1259. [Link: [Link]]

-

Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry. [Link: [Link]]

-

Isbell, J., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(19), 12457–12473. [Link: [Link]]

-

Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 41-54). Humana Press. [Link: [Link]]

Sources

- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. nbinno.com [nbinno.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. HATU - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. reddit.com [reddit.com]

- 18. peptide.com [peptide.com]

Troubleshooting & Optimization

Purification methods for 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine crude

Technical Support Center: Purification of 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine

-

Subject: Purification Strategy & Troubleshooting for Crude Intermediate

-

Status: Open / Actionable

Executive Summary: The Molecule & The Challenge

You are working with 1-(4-methoxyphenyl)pyrrolidin-3-ylmethanamine .[1][2] Success in purifying this compound relies on exploiting the drastic difference in basicity between its two nitrogen atoms.

-

Nitrogen A (Primary Amine): Highly basic (

).[1][2] This is your "handle" for purification. -

Nitrogen B (Aniline Derivative): The nitrogen inside the pyrrolidine ring is attached to a 4-methoxyphenyl group.[1][2] Resonance delocalization renders this nitrogen significantly less basic (

).[1][2]

The Implication: You can selectively protonate the primary amine without protonating the aniline nitrogen under mild acidic conditions, or protonate both under strong acidic conditions. This guide details how to leverage this property.

Dashboard: Physicochemical Profile

| Property | Value (Est.) | Significance |

| Molecular Weight | 206.29 g/mol | Suitable for MS monitoring ( |

| LogP | ~1.5 - 2.0 | Moderately lipophilic; extracts well into DCM or EtOAc at high pH.[2] |

| Appearance | Viscous Oil / Low-melting Solid | Prone to "oiling out" during crystallization.[2] |

| Stability | Oxidation Sensitive | The electron-rich |

Module 1: The "pH Switch" (Acid-Base Extraction)

Status: Recommended First-Line Defense Goal: Remove neutral impurities (unreacted nitrile/amide) and highly lipophilic byproducts without column chromatography.[1][2]

The Protocol

-

Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

-

Acidification (The Trap): Extract with 1M HCl (

). -

The Wash: Wash the aqueous acidic layer with fresh EtOAc to remove trapped neutrals.

-

Basification (The Release): Cool the aqueous layer on ice. Slowly add 10M NaOH until

. -

Extraction: Extract

with DCM (Dichloromethane).-

Note: DCM is preferred over EtOAc here because amines have higher solubility in chlorinated solvents.[2]

-

-

Drying: Dry over

, filter, and concentrate.

Troubleshooting: "The Emulsion Nightmare"

User Question: "I added NaOH and now I have a milky emulsion that won't separate. What do I do?"

Root Cause: At high pH, the free base acts as a surfactant. The Fix:

-

Add Brine: Saturating the aqueous phase increases ionic strength, forcing the organic layer out.

-

Filtration: Run the emulsion through a pad of Celite. Fine particulates often stabilize emulsions.[2]

-

Wait & Warm: Allow the funnel to sit; gently warming (hairdryer) the organic layer can decrease viscosity and speed separation.

Module 2: Flash Chromatography (The Heavy Lifter)

Status: Required for >98% Purity Goal: Separate the primary amine from secondary amine byproducts or closely related impurities.

The Problem: Tailing

Silica gel is acidic (

The Solution: Mobile Phase Modifiers

You must use a basic modifier.

-

Standard System: DCM / Methanol /

(aqueous ammonia).[1][2]-

Ratio: Start with 95:5:0.5 and gradient to 90:10:1.

-

Why: Ammonia competes for silanol sites, "blocking" them so your amine can pass through.[2]

-

-

Alternative System: DCM / Methanol + 1% Triethylamine (

).[1][2]

Visualization: Chromatography Decision Tree

Figure 1: Decision logic for preventing amine adsorption on silica gel.

Module 3: Crystallization (Salt Formation)

Status: The Gold Standard for Storage Goal: Convert the unstable oil into a stable, solid salt.

The Challenge: "Oiling Out"

Aryl-pyrrolidines are notorious for forming oils instead of crystals when treated with HCl. This happens because the lattice energy is insufficient to overcome solvation energy.

Protocol: Screening for Solids

Do not blindly add HCl.[2] Screen these three salt forms on a 50 mg scale:

-

HCl Salt:

-

Oxalate Salt (Highly Recommended):

-

Fumarate Salt:

-

Similar to Oxalate; good for pharmaceutical acceptability.[2]

-

Troubleshooting: "It Turned into Gum"

User Question: "I added HCl/Ether and it formed a sticky brown gum at the bottom."

The Fix:

-

Decant: Pour off the solvent.[7]

-

Triturate: Add fresh anhydrous Ether or Hexane. Scratch the side of the flask vigorously with a glass rod while sonicating. This mechanical stress induces nucleation.[2]

-

Solvent Swap: Dissolve the gum in hot Acetonitrile and let it cool slowly.

Module 4: Polishing & Scavenging

If your synthesis involved a metal reduction (e.g., Raney Nickel or Pd/C), traces of metal will chelate to the diamine, causing colored impurities.[2]

-

Protocol: Dissolve crude in MeOH. Add QuadraPure™ TU (thiourea scavenger) or activated carbon.[1][2] Stir for 4 hours. Filter through a 0.45

m PTFE filter.[2]

References

-

Amine Chromatography Basics

-

Salt Formation & Oiling Out

-

Mettler Toledo.[2] "Oiling Out in Crystallization." detailed thermodynamic explanation of why oils form instead of crystals and how to control supersaturation.

-

-

Synthesis of Aryl-Pyrrolidines

-

General Purification of Amines

-

ResearchGate Discussion. "Purification of organic hydrochloride salt?" Expert consensus on using 2-propanol and antisolvents for amine salts.[2]

-

Sources

- 1. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine [mdpi.com]

- 2. PubChemLite - [1-(3-methoxyphenyl)pyrrolidin-3-yl]methanamine (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Chromatography [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine synthesis [organic-chemistry.org]

Solubility challenges with 1-(4-anisyl)pyrrolidin-3-ylmethanamine free base

[1]

Part 4: Frequently Asked Questions (FAQ)

Q1: My sample has turned from clear oil to brown. Is it degraded? A: Likely, yes. The 4-anisyl moiety is an electron-rich aniline derivative.[1] These are prone to oxidation by air, leading to colored quinone-like impurities [4].[1]

-

Prevention: Store under nitrogen/argon at -20°C.

-

Salvage: If the color is light brown, the purity may still be >90%. Verify with LC-MS. If black/tarry, repurification is required.

Q2: Can I store the free base in solution? A: Only in non-nucleophilic organic solvents (DCM, Toluene). Do not store it in water or methanol for long periods, as the primary amine can react with dissolved CO₂ or trace aldehydes. The most stable storage form is the dihydrochloride salt (solid).

Q3: How do I convert the oil to a handleable solid? A: We recommend converting it to the HCl salt:

-

Dissolve the free base oil in Diethyl Ether (or DCM if insoluble).

-

Add 2.0 equivalents of 2M HCl in Diethyl Ether dropwise.

-

A white precipitate (the dihydrochloride salt) should form immediately.

-

Filter and dry under vacuum.[1] This solid is non-hygroscopic and stable on the benchtop.

References

Technical Support Center: Optimizing Reductive Alkylation of 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the optimization of the reductive alkylation of 3-aminomethyl-1-(4-methoxyphenyl)pyrrolidine. It is designed to address common challenges and provide practical, evidence-based solutions to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of reductive alkylation?

Reductive alkylation, also known as reductive amination, is a versatile method for forming carbon-nitrogen bonds.[1][2] The process involves two key steps:

-

Imine/Iminium Ion Formation: The primary or secondary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[3][4] This step is typically catalyzed by mild acid.[5]

-

Reduction: A reducing agent is then used to selectively reduce the imine or iminium ion to the corresponding more substituted amine.[4][6]

The overall transformation converts a carbonyl group and an amine into a more substituted amine.[2][4]

Q2: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) often the preferred reducing agent for this reaction?

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, making it particularly well-suited for reductive aminations for several reasons:[1][6][7]

-

Selectivity: It readily reduces the intermediate iminium ion much faster than it reduces the starting aldehyde or ketone.[6][7] This minimizes the formation of alcohol byproducts from the reduction of the carbonyl starting material.[1][6]

-